molecular formula C15H12F3N5 B4838140 2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline

2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4838140
M. Wt: 319.28 g/mol
InChI Key: UJFIIUVNTIEHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is a complex organic molecule that falls within the class of heterocyclic compounds, particularly those containing triazole and pyridazine rings. Its structure suggests potential for various chemical reactions and properties.

Synthesis Analysis

  • Substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines, which are structurally related to the compound , can be synthesized from substituted 1-methylthio-3,4-dihydroisoquinolines, hydrazine hydrate, and trifluoroacetic acid, indicating a potential pathway for the synthesis of the compound (Glushkov et al., 2000).

Molecular Structure Analysis

  • The molecular structure of similar compounds, such as 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, has been analyzed using spectroscopic techniques (IR, NMR, LC-MS) and confirmed by XRD technique (Sallam et al., 2021). This suggests similar methods could be used to analyze the molecular structure of the compound .

Chemical Reactions and Properties

  • Organoiodine(III) mediated intramolecular oxidative cyclization can be used to synthesize 5-aryl-3-(aryl)-[1,2,4]triazolo[3,4-a]isoquinolines, indicating a reaction pathway that might be relevant to the compound of interest (Manivel et al., 2015).

Physical Properties Analysis

  • Analysis of physical properties would typically involve the determination of melting points, solubility, and crystalline structure. Similar compounds have been studied using X-ray crystallography and density functional theory calculations (Sallam et al., 2021).

Future Directions

The compound you mentioned could be of interest in the field of medicinal chemistry due to its complex structure and potential biological activity. Future research could focus on synthesizing this compound and studying its biological properties .

properties

IUPAC Name

2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5/c16-15(17,18)14-20-19-12-5-6-13(21-23(12)14)22-8-7-10-3-1-2-4-11(10)9-22/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFIIUVNTIEHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.